2-{[1-(Azepane-1-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 340.44 g/mol. This compound is classified as a dihydropyridazinone, which features a pyridazine ring structure that includes various functional groups contributing to its biological activity.
The compound is primarily sourced from chemical suppliers such as BenchChem and EvitaChem, where it is available for research purposes. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures, which are often utilized in pharmacological applications due to their diverse biological activities.
The synthesis of 2-{[1-(Azepane-1-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one typically involves several steps, including:
The synthesis may involve specific reagents and conditions tailored to optimize yield and purity. For instance, controlling temperature and reaction time is essential to prevent side reactions and ensure the formation of the desired product.
The molecular structure of 2-{[1-(Azepane-1-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one can be represented using various chemical notations:
InChI=1S/C15H24N4O3S/c1-13-6-7-15(20)19(16-13)12-14-10-18(11-14)23(21,22)17-8-4-2-3-5-9-17/h6-7,14H,2-5,8-12H2,1H3
CC1=NN(C(=O)C=C1)CC2CN(C2)S(=O)(=O)N3CCCCCC3
These representations highlight the compound's complex arrangement of atoms and functional groups.
The compound has a purity level typically around 95%, making it suitable for research applications where high-quality materials are essential.
The compound is expected to participate in various chemical reactions typical for heterocycles, including:
Understanding the reactivity of this compound allows chemists to design derivatives with potentially improved biological activities or selectivity for specific targets in therapeutic applications.
The mechanism by which 2-{[1-(Azepane-1-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one exerts its effects is likely related to its interaction with neurotransmitter systems. Compounds in this class may act as inhibitors of monoamine reuptake transporters, thereby increasing the availability of neurotransmitters such as serotonin and norepinephrine in synaptic clefts.
Research indicates that similar compounds exhibit activity against various psychiatric disorders by modulating neurotransmitter levels .
The physical properties include:
Chemical properties encompass:
This compound has potential applications in several areas:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1